Ethyl 3-((4-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate
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Overview
Description
Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride typically involves the reaction of 4-aminopiperidine with ethyl piperidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and methanol, while catalysts such as palladium on carbon (Pd/C) are employed to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor in the synthesis of more complex piperidine derivatives.
4-Aminopiperidine: A derivative of piperidine with an amino group at the 4-position, used in the synthesis of various pharmaceuticals.
Ethyl piperidine-1-carboxylate: A piperidine derivative with an ethyl ester group, used as an intermediate in organic synthesis.
Uniqueness
Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride is unique due to its specific structure, which combines the features of both 4-aminopiperidine and ethyl piperidine-1-carboxylate. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H27N3O2 |
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Molecular Weight |
269.38 g/mol |
IUPAC Name |
ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-2-19-14(18)17-7-3-4-12(11-17)10-16-8-5-13(15)6-9-16/h12-13H,2-11,15H2,1H3 |
InChI Key |
IOHZAHYPOHFUCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)CN2CCC(CC2)N |
Origin of Product |
United States |
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